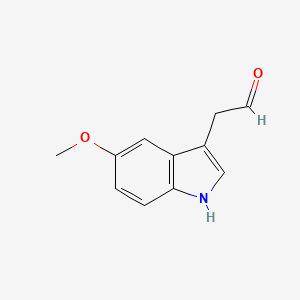

1H-Indole-3-acetaldehyde, 5-methoxy-

Description

Contextual Overview of Indole (B1671886) Acetaldehydes in Biological Systems

Indole-3-acetaldehyde is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. nih.govwikipedia.org Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including processes like cell division, elongation, and differentiation. The conversion of indole-3-acetaldehyde to IAA is catalyzed by aldehyde dehydrogenases (ALDHs). nih.govportlandpress.com

In addition to its role in plants, indole-3-acetaldehyde is also a metabolite of tryptamine (B22526) in other organisms, formed through the action of monoamine oxidase. wikipedia.org It is a substrate for a variety of enzymes, highlighting its integration into broader metabolic networks. wikipedia.org The reactivity of the aldehyde group makes these compounds important, yet often transient, players in biochemical pathways.

Significance of Methoxy-Substitution within Indole Chemistry and Metabolism

The presence of a methoxy (B1213986) (-OCH3) group at the 5-position of the indole ring significantly influences the electronic properties and reactivity of the molecule. The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring system. safrole.com This alteration can affect the molecule's susceptibility to electrophilic substitution and its interaction with enzymes. safrole.comrsc.org

In the broader context of indole metabolism, 5-methoxy substitution is of considerable interest. For instance, 5-methoxytryptamine (B125070) is a derivative of serotonin (B10506) and a precursor to melatonin (B1676174). wikipedia.orgnih.gov The O-methylation of serotonin to 5-methoxytryptamine is a known biosynthetic pathway. wikipedia.orgnih.gov The subsequent metabolism of related 5-methoxyindoles, such as 5-methoxytryptophol (B162933), has been shown to yield 5-methoxyindole-3-acetic acid (5-MIAA) in rats. researchgate.netnih.gov The presence of the 5-methoxy group is also known to affect the photophysical properties of indole derivatives, influencing their fluorescence spectra. nih.gov

The study of 1H-Indole-3-acetaldehyde, 5-methoxy- is therefore situated at the intersection of plant hormone biosynthesis, general indole metabolism, and the chemical consequences of molecular substitution. Research into this specific compound can provide a more nuanced understanding of how modifications to the indole core can direct metabolic flux and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,5-7,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHHCGDXCDKKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670216 | |

| Record name | (5-Methoxy-1H-indol-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22139-72-6 | |

| Record name | (5-Methoxy-1H-indol-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways Involving 1h Indole 3 Acetaldehyde, 5 Methoxy

Tryptophan Metabolism and Indole (B1671886) Acetaldehyde (B116499) Formation

The biosynthesis of 5-methoxy-1H-indole-3-acetaldehyde is intrinsically linked to the metabolism of tryptophan. researchgate.net Tryptophan can be converted into various indole derivatives, including those with a methoxy (B1213986) group at the 5-position of the indole ring. researchgate.netmdpi.com Several metabolic routes can lead to the formation of indole acetaldehydes from tryptophan and its derivatives. nih.govplos.org

A primary pathway for the formation of 5-methoxy-1H-indole-3-acetaldehyde involves the intermediate 5-methoxytryptamine (B125070) (5-MT). wikipedia.orgnih.gov 5-MT, also known as mexamine, is a naturally occurring compound found in the pineal gland and is formed either by the O-methylation of serotonin (B10506) or the N-deacetylation of melatonin (B1676174). wikipedia.org The subsequent step is the oxidative deamination of 5-methoxytryptamine, a reaction catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.orgnih.gov This enzymatic action removes the amine group and converts the ethylamine (B1201723) side chain into an acetaldehyde group, yielding 5-methoxy-1H-indole-3-acetaldehyde. wikipedia.orgwikipedia.org This pathway is analogous to the conversion of tryptamine (B22526) to indole-3-acetaldehyde. nih.govfoodb.ca

Another significant route for indole acetaldehyde formation, primarily studied in plants and bacteria, is the indole-3-pyruvic acid (IPA) pathway. researchgate.netjircas.go.jp This pathway begins with the deamination of tryptophan to form indole-3-pyruvic acid (IPA). researchgate.net In the subsequent step, IPA is decarboxylated by a decarboxylase enzyme to produce indole-3-acetaldehyde. plos.orgresearchgate.netnih.gov While this pathway is well-established for producing indole-3-acetic acid (IAA), it serves as a plausible route for the formation of its 5-methoxy derivative. caymanchem.com In this context, 5-methoxytryptophan (B613034) would be the initial precursor, which would be converted to 5-methoxyindole-3-pyruvic acid and then to 5-methoxy-1H-indole-3-acetaldehyde.

In plants, particularly in the Brassicaceae family, an alternative pathway for auxin biosynthesis involves indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN) as intermediates. nih.govnih.gov In this route, tryptophan is first converted to IAOx. researchgate.net From IAOx, the pathway can proceed through several steps, potentially involving indole-3-acetaldehyde as an intermediate before the final formation of indole-3-acetic acid (IAA). nih.gov It is biochemically plausible that a similar pathway could exist for 5-methoxylated indoles, where 5-methoxytryptophan is converted to 5-methoxyindole-3-acetaldoxime, which is then metabolized to 5-methoxy-1H-indole-3-acetaldehyde. biosynth.com

Enzymatic Transformations and Key Enzymes

The synthesis and degradation of 5-methoxy-1H-indole-3-acetaldehyde are governed by specific enzymes that catalyze key transformations. The primary enzymes involved are monoamine oxidases and aldehyde dehydrogenases.

Monoamine oxidases (MAOs) are the principal enzymes responsible for the formation of 5-methoxy-1H-indole-3-acetaldehyde from 5-methoxytryptamine. wikipedia.orgnih.gov Specifically, MAO-A is the isoform primarily responsible for the oxidative deamination of 5-methoxytryptamine. nih.gov Studies in hamsters have shown that inhibition of MAO-A with drugs like clorgyline leads to a significant increase in the levels of 5-methoxytryptamine and a corresponding decrease in its oxidized metabolite, 5-methoxytryptophol (B162933), indicating a blockage in the formation of 5-methoxy-1H-indole-3-acetaldehyde. nih.gov MAO-B plays a much lesser role in this specific metabolic conversion. wikipedia.org This enzymatic step is crucial as it converts the amine into a reactive aldehyde. wikipedia.orgnih.gov

Once formed, the reactive aldehyde 5-methoxy-1H-indole-3-acetaldehyde is a substrate for aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.net These enzymes are part of a large superfamily and are responsible for the oxidation of various aldehydes to their corresponding carboxylic acids. nih.govnih.govresearchgate.net In this metabolic pathway, ALDH converts 5-methoxy-1H-indole-3-acetaldehyde into 5-methoxyindole-3-acetic acid (5-MIAA). nih.govnih.gov This conversion is a critical detoxification step, as aldehydes can be toxic to cells. nih.gov The general reaction is well-documented for indole-3-acetaldehyde, which is oxidized to indole-3-acetic acid by mitochondrial ALDH. foodb.cahmdb.ca

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of 1H-Indole-3-acetaldehyde, 5-methoxy-

Click on the headers to sort the table.

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| Monoamine Oxidase A (MAO-A) | 5-Methoxytryptamine | 1H-Indole-3-acetaldehyde, 5-methoxy- | Biosynthesis wikipedia.orgnih.gov |

| Aldehyde Dehydrogenase (ALDH) | 1H-Indole-3-acetaldehyde, 5-methoxy- | 5-Methoxyindole-3-acetic acid | Degradation nih.govresearchgate.nethmdb.ca |

| Indole-3-pyruvate decarboxylase | 5-Methoxyindole-3-pyruvic acid (putative) | 1H-Indole-3-acetaldehyde, 5-methoxy- (putative) | Biosynthesis (putative) plos.orgresearchgate.net |

| Indoleacetaldoxime dehydratase | 5-Methoxyindole-3-acetaldoxime (putative) | 5-Methoxyindole-3-acetonitrile (putative) | Biosynthesis (putative) researchgate.net |

Cytochrome P450 Enzymes (e.g., CYP71B6)

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes crucial for generating the vast structural diversity of plant alkaloids, including indole derivatives. nih.gov These enzymes catalyze a variety of reactions, such as oxidations and rearrangements of alkaloid scaffolds, which contribute to their functional diversity. nih.gov

While a direct role for a specific P450 in the primary biosynthesis of 1H-Indole-3-acetaldehyde, 5-methoxy- is not extensively detailed, the involvement of P450s in related indole metabolic pathways is well-established. For instance, in Arabidopsis thaliana, the Cytochrome P450 enzyme CYP71B6 is involved in the biosynthesis of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govnih.gov CYP71B6 efficiently converts indole-3-acetonitrile into ICHO and ICOOH. nih.govnih.gov This pathway, while distinct, highlights the central role of P450 enzymes in modifying indole structures, suggesting their potential involvement in the hydroxylation or methoxylation steps further upstream in the biosynthesis of methoxylated indoles. The CYP71 family, in particular, is known to be involved in the biosynthesis of indole phytoalexins. nih.gov

Aldehyde Oxidases (e.g., ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1))

Aldehyde oxidases (AOs) are enzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids. nih.gov In the context of indole metabolism, they play a critical role in the final step of auxin biosynthesis in plants. nih.gov

The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) provides a clear example of this function. AAO1 catalyzes the conversion of indole-3-acetaldehyde (IAAld) to the plant hormone indole-3-acetic acid (IAA). nih.govnih.gov The AAO1 homomer uses IAAld as a substrate with high efficiency. nih.govnih.gov Given this well-defined role, it is highly probable that an analogous enzymatic reaction occurs for the methoxylated form, where an aldehyde oxidase would catalyze the oxidation of 1H-Indole-3-acetaldehyde, 5-methoxy- to 5-methoxy-indole-3-acetic acid. Research has also shown that AAO1 functions in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH) in Arabidopsis. nih.govnih.gov

| Enzyme Family | Example Enzyme | Function | Substrate(s) | Product(s) |

| Cytochrome P450 | CYP71B6 | Biosynthesis of Indole Derivatives | Indole-3-acetonitrile | Indole-3-carbaldehyde, Indole-3-carboxylic Acid nih.govnih.gov |

| Aldehyde Oxidase | AAO1 | Oxidation of Indole Aldehydes | Indole-3-acetaldehyde, Indole-3-carbaldehyde | Indole-3-acetic Acid, Indole-3-carboxylic Acid nih.govnih.gov |

Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO)

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) are the initial and rate-limiting enzymes of the kynurenine (B1673888) pathway, which is responsible for the majority of tryptophan catabolism in mammals. nih.govresearchgate.netwikipedia.org These enzymes catalyze the conversion of L-tryptophan to N-formyl-L-kynurenine. nih.gov

The role of TDO and IDO in relation to 1H-Indole-3-acetaldehyde, 5-methoxy- is indirect but significant. The biosynthesis of indole compounds, including serotonin and its methylated derivative 5-methoxytryptamine (a direct precursor to 5-methoxy-indole-3-acetaldehyde), depends on the availability of tryptophan. researchgate.netwikipedia.org The kynurenine pathway, initiated by IDO and TDO, competes with other metabolic routes, such as the serotonin synthesis pathway. researchgate.netresearchgate.net Therefore, the activity of IDO and TDO regulates the metabolic flux of tryptophan, influencing how much of this essential amino acid is available for conversion into indoleamines like 5-methoxytryptamine and its subsequent metabolites. researchgate.net

Downstream Metabolic Fates and Related Compounds

As a metabolic intermediate, 1H-Indole-3-acetaldehyde, 5-methoxy- can be converted into several other compounds, defining its role within the broader metabolic network.

Conversion to Indole-3-acetic Acid (IAA)

One of the most significant metabolic fates for indole-3-acetaldehydes is their oxidation to form indole-3-acetic acids. In numerous organisms, including bacteria and plants, indole-3-acetaldehyde (IAAld) is a direct precursor to the potent plant hormone indole-3-acetic acid (IAA). nih.govnih.gov This conversion is typically catalyzed by aldehyde dehydrogenase (ALDH) or aldehyde oxidase (AO) enzymes. nih.gov

Following this established metabolic logic, 1H-Indole-3-acetaldehyde, 5-methoxy- is metabolized to its corresponding carboxylic acid, 5-methoxy-indole-3-acetic acid (5-MIAA), also known as 5-methoxyindoleacetate. hmdb.cahmdb.ca This compound has been identified as a metabolite in humans. hmdb.ca

Formation of 5-Hydroxyindoleacetaldehyde

5-Hydroxyindoleacetaldehyde (5-HIAL) is a related compound but not a direct downstream metabolite of 1H-Indole-3-acetaldehyde, 5-methoxy-. Instead, these two molecules are analogous products of parallel metabolic pathways. wikipedia.orgresearchgate.netwikipedia.org

5-HIAL is formed from the neurotransmitter serotonin (5-hydroxytryptamine) through oxidative deamination by the enzyme monoamine oxidase (MAO). researchgate.netwikipedia.org Similarly, 1H-Indole-3-acetaldehyde, 5-methoxy- is formed from 5-methoxytryptamine (the O-methylated form of serotonin) by the same class of enzyme, MAO. wikipedia.org The formation of these two aldehydes from their respective tryptamine precursors represents a common metabolic step acting on structurally similar substrates.

Derivation to Indole-3-carbaldehyde and Indole-3-carboxylic Acid

Indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are other important indole derivatives that are synthesized through a distinct branch of tryptophan metabolism, particularly in plants. nih.govnih.gov

In Arabidopsis, these compounds are synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov The enzyme CYP71B6 converts indole-3-acetonitrile into ICHO and ICOOH. nih.govnih.gov Subsequently, the enzyme AAO1 can oxidize ICHO to ICOOH. nih.govnih.gov This pathway represents an alternative metabolic route for indole biosynthesis that results in the formation of an aldehyde and an acid at the C3 position of the indole ring, but through intermediates different from indole-3-acetaldehydes. wikipedia.orgekb.eg

| Precursor Compound | Key Enzyme(s) | Product Compound(s) |

| 1H-Indole-3-acetaldehyde, 5-methoxy- | Aldehyde Dehydrogenase / Aldehyde Oxidase | 5-methoxy-indole-3-acetic acid hmdb.cahmdb.ca |

| Serotonin | Monoamine Oxidase (MAO) | 5-Hydroxyindoleacetaldehyde researchgate.netwikipedia.org |

| 5-Methoxytryptamine | Monoamine Oxidase (MAO) | 1H-Indole-3-acetaldehyde, 5-methoxy- wikipedia.org |

| Indole-3-acetonitrile | CYP71B6 | Indole-3-carbaldehyde, Indole-3-carboxylic Acid nih.govnih.gov |

| Indole-3-carbaldehyde | Aldehyde Oxidase (e.g., AAO1) | Indole-3-carboxylic Acid nih.govnih.gov |

Pathways Leading to Melatonin

The synthesis of melatonin, a molecule crucial for regulating circadian rhythms, is most famously achieved through a well-documented "classic" pathway. However, alternative routes and related metabolic branches exist, particularly in the context of the metabolism of indoleamines. While not a direct precursor in the primary synthesis route, 1H-Indole-3-acetaldehyde, 5-methoxy- (also known as 5-methoxyindole-3-acetaldehyde) is a key metabolite in a pathway that runs parallel to and competes with an alternative route of melatonin formation.

The established pathway for melatonin synthesis in vertebrates begins with the amino acid tryptophan, which is converted to serotonin. reactome.orgresearchgate.net Serotonin is then sequentially acted upon by two enzymes: arylalkylamine N-acetyltransferase (AANAT) and N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to produce melatonin. researchgate.netnih.gov

An alternative pathway, which is particularly significant in organisms like plants and bacteria and may also occur in animals, reverses the order of these final two steps. nih.gov In this route, serotonin is first methylated by ASMT/HIOMT to form 5-methoxytryptamine (5-MT). nih.gov This intermediate, 5-MT, stands at a critical metabolic crossroads. It can be N-acetylated by AANAT to form melatonin, completing the alternative synthesis. nih.gov

Alternatively, 5-methoxytryptamine can be diverted away from melatonin production through oxidative deamination by the enzyme monoamine oxidase (MAO). nih.govnih.gov This reaction produces the unstable intermediate, 1H-Indole-3-acetaldehyde, 5-methoxy-. nih.govic.ac.uk The formation of this acetaldehyde represents a significant metabolic branch, channeling a direct melatonin precursor into other derivatives. Research on trout pineal organs has shown that inhibiting MAO leads to a significant reduction in the downstream metabolites 5-methoxyindoleacetic acid (5-MIAA) and 5-methoxytryptophol (5-MTOL), alongside a dramatic increase in 5-methoxytryptamine levels, confirming that their synthesis proceeds via the 5-methoxyindole-3-acetaldehyde intermediate. nih.gov

Once formed, 1H-Indole-3-acetaldehyde, 5-methoxy- is rapidly converted into two other methoxyindoles:

Oxidation: It can be oxidized by aldehyde dehydrogenase (ADH) to produce 5-methoxyindole-3-acetic acid (5-MIAA). ic.ac.uk

Reduction: It can be reduced by aldehyde reductase (AR) to form 5-methoxytryptophol (5-MTOL). ic.ac.uk

The presence and daily rhythmic changes of these methoxyindoles, including 5-MIAA and 5-MTOL, have been documented in the pineal organs of trout, indicating that this metabolic pathway is active and modulated by photoperiods. nih.gov Therefore, the biosynthetic pathway involving 1H-Indole-3-acetaldehyde, 5-methoxy- is intricately linked to melatonin synthesis as a competing route for the melatonin precursor, 5-methoxytryptamine.

Interactive Data Table: Enzymes in Melatonin and Methoxyindole Biosynthesis

| Enzyme | Substrate | Product(s) | Pathway Relevance |

| Arylalkylamine N-acetyltransferase (AANAT) | Serotonin | N-acetylserotonin | Classic Melatonin Synthesis researchgate.net |

| N-acetylserotonin O-methyltransferase (ASMT / HIOMT) | N-acetylserotonin | Melatonin | Classic Melatonin Synthesis researchgate.net |

| N-acetylserotonin O-methyltransferase (ASMT / HIOMT) | Serotonin | 5-Methoxytryptamine | Alternate Melatonin Synthesis nih.gov |

| Arylalkylamine N-acetyltransferase (AANAT) | 5-Methoxytryptamine | Melatonin | Alternate Melatonin Synthesis nih.gov |

| Monoamine Oxidase (MAO) | 5-Methoxytryptamine | 1H-Indole-3-acetaldehyde, 5-methoxy- | Competing Metabolic Branch nih.govnih.gov |

| Aldehyde Dehydrogenase (ADH) | 1H-Indole-3-acetaldehyde, 5-methoxy- | 5-Methoxyindole-3-acetic acid | Metabolism of the Acetaldehyde ic.ac.uk |

| Aldehyde Reductase (AR) | 1H-Indole-3-acetaldehyde, 5-methoxy- | 5-Methoxytryptophol | Metabolism of the Acetaldehyde ic.ac.uk |

Chemical Synthesis and Derivatization Strategies for 1h Indole 3 Acetaldehyde, 5 Methoxy

Established Synthetic Routes for Indole-3-acetaldehyde Derivatives

The construction of the indole-3-acetaldehyde framework relies on foundational methods for creating the core indole (B1671886) nucleus, followed by or integrated with strategies to install the C3-side chain.

Several classical name reactions provide access to the indole skeleton, each with distinct starting materials and mechanisms. The choice of method often depends on the availability of precursors and the desired substitution pattern.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. byjus.comnih.gov It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com A key step is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which disrupts and then restores the aromaticity of the benzene (B151609) ring. byjus.comjk-sci.com The final steps involve cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org For the synthesis of 5-methoxyindole (B15748) systems, 4-methoxyphenylhydrazine would be the required starting material.

Bischler-Möhlau Indole Synthesis : This method produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.orgchemeurope.com The mechanism is complex, beginning with the reaction of the α-bromo-acetophenone with two molecules of aniline to form an intermediate, which then undergoes an electrophilic cyclization and subsequent aromatization to give the indole product. wikipedia.orgchemeurope.com While historically significant, this reaction often requires harsh conditions and can result in low yields. wikipedia.orgchemeurope.com Modern modifications, including the use of microwave irradiation, have been developed to improve its efficiency. chemeurope.comresearchgate.net

Hemetsberger Indole Synthesis : Also known as the Hemetsberger–Knittel synthesis, this reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com The reaction is believed to proceed through a nitrene intermediate. wikipedia.orgresearchgate.net The starting azido (B1232118) esters are typically prepared via an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.netresearchgate.net While yields are often high, the method's popularity is limited by the stability and synthetic accessibility of the azide (B81097) starting materials. wikipedia.org

Table 1: Comparison of General Indole Synthesis Methodologies

| Synthesis Method | Starting Materials | Key Intermediate(s) | Typical Product | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone, Ene-hydrazine | Substituted Indole | High versatility, widely used. byjus.com | Requires acidic conditions. wikipedia.org |

| Bischler-Möhlau | α-Halo-ketone, Aniline | α-Anilino-ketone | 2-Aryl-indole | Access to 2-arylindoles. scispace.com | Harsh conditions, often low yields. wikipedia.org |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Nitrene, Azirine | Indole-2-carboxylate | Generally good yields. wikipedia.orgresearchgate.net | Unstable starting materials. wikipedia.org |

Once the indole nucleus is formed, or during its formation, the 3-acetaldehyde side chain must be installed. This is typically achieved through C3-alkylation followed by functional group manipulation.

Indoles are electron-rich heterocycles and readily undergo electrophilic substitution, particularly at the C3 position. Alkylation can be achieved using various alkylating agents. A common strategy involves the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. researchgate.net The catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the indole at the C3 position. The resulting intermediate is then hydrogenated by the same catalyst to yield the C3-alkylated indole. researchgate.net

To obtain the acetaldehyde (B116499) moiety, a two-carbon unit with a masked or precursor aldehyde function is required. For example, alkylation with a protected 2-bromoacetaldehyde or a similar equivalent can be employed. Alternatively, a longer side chain can be introduced and then oxidatively cleaved. A more direct approach is the oxidation of the corresponding alcohol, indole-3-ethanol. Various oxidation conditions can be employed for this transformation. The synthesis of 1-methylindole-3-acetaldehyde from 1-methyltryptophan has been described, indicating a pathway involving oxidative decarboxylation of an amino acid precursor. dtic.mil

Regioselective Synthesis of 5-Methoxy-Substituted Indole Systems

Achieving the desired 5-methoxy substitution pattern is entirely dependent on the choice of the starting materials. The regiochemical outcome is determined before the indole ring is formed.

In the context of the Fischer indole synthesis , the use of p-methoxyphenylhydrazine (4-methoxyphenylhydrazine) as the hydrazine (B178648) component will exclusively lead to the formation of a 5-methoxy-substituted indole ring. nih.gov The cyclization occurs in a predictable manner relative to the positions of the nitrogen atoms in the phenylhydrazine precursor. However, studies have shown that the presence of a methoxy (B1213986) group can sometimes lead to abnormal reactions, where cyclization occurs on the same side as the substituent, potentially leading to chlorinated byproducts if HCl is used as the catalyst. nih.gov

For other methods, such as the Gassman indole synthesis , starting with the appropriately substituted aniline, in this case, p-anisidine (B42471) (4-methoxyaniline), is necessary to produce the 5-methoxyindole product. luc.edu Similarly, syntheses that build the indole ring onto a pre-existing benzene ring require the methoxy group to be present at the correct position on that starting material. For instance, a novel synthetic route to 5-substituted indoles has been developed that starts from the corresponding substituted anilines. luc.edu Another approach involves the copper-catalyzed reaction of 5-bromoindole (B119039) with sodium methoxide (B1231860) to yield 5-methoxyindole. google.com

Stereoselective Synthesis and Chiral Resolution of Analogues

While 1H-Indole-3-acetaldehyde, 5-methoxy- is not a chiral molecule, the synthesis of chiral analogues is of significant interest in medicinal chemistry. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis : The development of catalytic enantioselective methods allows for the direct synthesis of one enantiomer over the other. Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric dearomatization of indoles, enabling the synthesis of chiral indole derivatives with high enantioselectivity. rsc.orgrsc.org A catalytic, enantioselective version of the Fischer indole synthesis has been developed using a chiral phosphoric acid catalyst. sciencedaily.com This method employs a dynamic kinetic resolution, where a chiral hydrazone intermediate is formed reversibly, but one enantiomer reacts much faster with the chiral catalyst to form the desired indole derivative. sciencedaily.com This approach allows for the production of various indole derivatives with good to excellent enantiomeric selectivity. sciencedaily.com

Chiral Resolution : This classical method involves separating a racemic mixture of enantiomers. A common technique is to react the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. google.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. After separation, the resolving agent is removed to yield the individual, optically pure enantiomers. google.com

Functional Group Interconversions and Derivatization Reactions

The aldehyde functional group of 1H-Indole-3-acetaldehyde, 5-methoxy- is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The reaction of the aldehyde with primary amines or hydrazines is a fundamental and efficient derivatization strategy.

Schiff Bases : Aldehydes react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. acs.org This reaction is typically catalyzed by acid or can proceed under optimized thermal conditions. acs.orgscience.gov The reaction of 1H-Indole-3-acetaldehyde, 5-methoxy- with various substituted anilines or other primary amines would yield a series of corresponding Schiff base derivatives, which are valuable intermediates in organic synthesis.

Hydrazones : The reaction of aldehydes with hydrazine or its derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.org This condensation reaction is robust and is a key step in the Fischer indole synthesis itself (forming the initial phenylhydrazone) and the Wolff-Kishner reduction. wikipedia.org The breakdown of the tetrahedral intermediate to eliminate water is typically the rate-limiting step at neutral pH. nih.gov The resulting hydrazones are stable compounds and serve as important intermediates for further reactions.

Table 2: Derivatization Reactions of the Aldehyde Group

| Reagent | Functional Group Formed | Reaction Type | General Utility |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation | Synthesis of complex molecules, ligands. acs.org |

| Hydrazine (H₂N-NH₂) | Hydrazone | Condensation | Intermediates in reductions (Wolff-Kishner). wikipedia.org |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Condensation | Intermediates in Fischer indole synthesis. wikipedia.org |

C-C and C-N Coupling Reactions

1H-Indole-3-acetaldehyde, 5-methoxy-, owing to its reactive aldehyde functionality and the nucleophilic character of the indole ring, is a prime candidate for various C-C and C-N bond-forming reactions. These reactions are fundamental in expanding the molecular complexity of the indole core, leading to a diverse array of derivatives.

One of the most notable C-N and subsequent C-C bond-forming reactions involving indole ethylamine (B1201723) precursors is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgarkat-usa.org While tryptamine (B22526) is the classic indole-containing reactant, the aldehyde component can be varied. In a related context, if 5-methoxytryptamine (B125070) were reacted with an aldehyde, it would undergo a Pictet-Spengler reaction to yield a tetrahydro-β-carboline. Conversely, 1H-Indole-3-acetaldehyde, 5-methoxy- can itself serve as the aldehyde component, reacting with various β-arylethylamines to generate diverse tetrahydroisoquinoline or tetrahydro-β-carboline structures. The reaction mechanism proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic attack by the electron-rich indole nucleus. wikipedia.orgclockss.org

Another significant C-N bond-forming reaction is reductive amination . This process involves the reaction of the aldehyde group of 1H-Indole-3-acetaldehyde, 5-methoxy- with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot reaction is highly efficient for the synthesis of various tryptamine derivatives. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the aldehyde. wikipedia.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Ref. |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline / Tetrahydro-β-carboline | wikipedia.orgarkat-usa.org |

| Reductive Amination | Aldehyde/Ketone, Amine | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Substituted Amine | wikipedia.org |

1H-Indole-3-acetaldehyde, 5-methoxy- as a Synthetic Precursor

The strategic placement of the reactive acetaldehyde group on the 5-methoxyindole scaffold makes this compound a valuable precursor for the synthesis of a range of biologically significant molecules, including indole alkaloids and other complex heterocyclic systems.

Precursor to Indole Alkaloids

1H-Indole-3-acetaldehyde, 5-methoxy- is a direct precursor to the important biogenic amine, 5-methoxytryptamine . The synthesis of 5-methoxytryptamine can be readily achieved from the aldehyde through reductive amination with ammonia. 5-methoxytryptamine is a key intermediate in the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine) , a neurohormone known for its role in regulating circadian rhythms. researchgate.netic.ac.uk The synthesis of melatonin from 5-methoxytryptamine involves a straightforward N-acetylation step, typically using acetic anhydride. sciencemadness.orggoogle.com

Furthermore, the structural core of 1H-Indole-3-acetaldehyde, 5-methoxy- is integral to the formation of β-carboline alkaloids . The Pictet-Spengler reaction of tryptamine derivatives is a cornerstone in the synthesis of these alkaloids. nih.govljmu.ac.uk For instance, the reaction of 5-methoxytryptamine (derivable from 5-methoxy-1H-indole-3-acetaldehyde) with an appropriate aldehyde or keto-acid, followed by cyclization and subsequent oxidation, provides a route to various substituted 6-methoxy-β-carbolines. nih.govnih.gov These compounds are of interest due to their diverse pharmacological activities.

| Target Alkaloid Class | Key Intermediate from Precursor | Subsequent Reaction(s) | Example Product | Ref. |

| Tryptamines | 5-Methoxytryptamine | N-acetylation | Melatonin | researchgate.netic.ac.ukgoogle.com |

| β-Carbolines | 5-Methoxytryptamine | Pictet-Spengler reaction | 6-Methoxy-tetrahydro-β-carbolines | nih.govnih.govnih.gov |

Intermediate in Heterocyclic Compound Synthesis (e.g., Quinazolinones)

The reactivity of the aldehyde group in 1H-Indole-3-acetaldehyde, 5-methoxy- also allows for its use as a building block in the synthesis of other heterocyclic systems. A notable example is the potential synthesis of indoloquinazolines . The synthesis of quinazolinones often involves the condensation of an aldehyde with a 2-aminobenzamide (B116534) or a related derivative. beilstein-journals.orgnih.gov While many reported syntheses of indoloquinazolines utilize indole-3-carboxaldehydes, the analogous reaction with indole-3-acetaldehydes is a viable synthetic strategy.

The reaction would likely proceed through an initial condensation between the aldehyde functionality of 1H-Indole-3-acetaldehyde, 5-methoxy- and the amino group of a 2-aminobenzamide to form a Schiff base. Subsequent intramolecular cyclization and dehydration, or an oxidation step, would then lead to the formation of the fused quinazolinone ring system. This approach offers a convergent route to complex heterocyclic structures that are of interest in medicinal chemistry.

| Heterocyclic System | Co-reactant | Key Reaction Steps | Potential Product Class | Ref. |

| Quinazolinones | 2-Aminobenzamide | Condensation, Cyclization, Dehydration/Oxidation | Indolo[1,2-c]quinazolines | beilstein-journals.orgnih.gov |

Advanced Analytical Methodologies for 1h Indole 3 Acetaldehyde, 5 Methoxy

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in determining the molecular structure of 2-(5-methoxy-1H-indol-3-yl)acetaldehyde. Techniques like NMR, IR, and Mass Spectrometry each provide unique information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. For 2-(5-methoxy-1H-indol-3-yl)acetaldehyde, ¹H NMR would identify the number and environment of all hydrogen atoms, while ¹³C NMR would provide information on the carbon skeleton.

Although specific, publicly available experimental NMR spectra for this compound are scarce, theoretical chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton (CHO), the methylene (B1212753) protons (CH2), the methoxy (B1213986) protons (OCH3), the indole (B1671886) N-H proton, and the aromatic protons on the indole ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the carbons of the indole ring, the methylene carbon, and the methoxy carbon.

Table 1: Predicted NMR Data for 2-(5-methoxy-1H-indol-3-yl)acetaldehyde (Note: This table contains predicted data based on chemical structure analysis, not experimental results.)

| ¹H NMR (Predicted) | Chemical Shift (ppm) Range | Multiplicity | Integration | Assignment |

| Aldehyde H | 9.5 - 10.0 | Triplet (t) | 1H | -CHO |

| Aromatic H (C2) | 7.0 - 7.3 | Singlet/Doublet | 1H | Indole C2-H |

| Aromatic H (C4) | 7.0 - 7.2 | Doublet (d) | 1H | Indole C4-H |

| Aromatic H (C6) | 6.7 - 6.9 | Doublet of Doublets (dd) | 1H | Indole C6-H |

| Aromatic H (C7) | 6.9 - 7.1 | Doublet (d) | 1H | Indole C7-H |

| Methylene H | 3.6 - 3.8 | Doublet (d) | 2H | -CH₂-CHO |

| Methoxy H | 3.7 - 3.9 | Singlet (s) | 3H | -OCH₃ |

| Indole NH | 8.0 - 8.5 | Broad Singlet (br s) | 1H | N-H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) Range | Assignment | ||

| Carbonyl C | 198 - 202 | C=O | ||

| Aromatic C | 100 - 155 | Indole Ring Carbons | ||

| Methoxy C | 55 - 60 | -OCH₃ | ||

| Methylene C | 30 - 35 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 2-(5-methoxy-1H-indol-3-yl)acetaldehyde, the IR spectrum would be characterized by specific absorption bands corresponding to its key functional groups. Key expected peaks would include a strong C=O stretch for the aldehyde, N-H stretching for the indole amine, C-H stretching for the aromatic and aliphatic portions, and C-O stretching for the methoxy ether group.

Table 2: Expected Infrared Absorption Bands for 2-(5-methoxy-1H-indol-3-yl)acetaldehyde (Note: This table contains expected wavenumber ranges based on functional group analysis, not specific experimental results.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium-Weak |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium-Variable |

| C-O (Ether) | Stretch | 1200 - 1275 (Aryl) | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information on the molecular weight and elemental composition of a compound. The exact mass of 2-(5-methoxy-1H-indol-3-yl)acetaldehyde (C₁₁H₁₁NO₂) is 189.078978594 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Fragmentation patterns observed in MS/MS analysis would further help in structural confirmation, likely showing characteristic losses of the CHO group and fragmentation of the indole ring. While full experimental mass spectra are not widely published, predicted collision cross-section (CCS) data for various adducts are available and can aid in identification in complex analyses. uni.lu

Table 3: Predicted Mass Spectrometry Data for 2-(5-methoxy-1H-indol-3-yl)acetaldehyde (Source: PubChemLite, based on computational predictions.) uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 190.08626 | 138.0 |

| [M+Na]⁺ | 212.06820 | 148.6 |

| [M-H]⁻ | 188.07170 | 140.7 |

| [M+K]⁺ | 228.04214 | 144.8 |

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and quantifying 2-(5-methoxy-1H-indol-3-yl)acetaldehyde from complex mixtures, such as biological samples or reaction media.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally sensitive compounds like indole derivatives. As a metabolite of melatonin (B1676174), 2-(5-methoxy-1H-indol-3-yl)acetaldehyde can be separated and quantified using reversed-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry). oup.com The separation is typically achieved on a C18 column using a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape and ensure compatibility with mass spectrometry.

Table 4: Typical HPLC Parameters for Analysis of Indole Compounds (Note: These are general parameters and would require optimization for the specific analysis of 2-(5-methoxy-1H-indol-3-yl)acetaldehyde.)

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., at 280 nm), Fluorescence, or MS |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful method for separating and identifying volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of 2-(5-methoxy-1H-indol-3-yl)acetaldehyde, derivatization is often required prior to GC/MS analysis. Common derivatization agents, such as silylating agents (e.g., BSTFA), are used to increase volatility and thermal stability. The compound is a known metabolite in pathways that are often studied using GC/MS. researchgate.net The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized analyte.

Table 5: Typical GC/MS Parameters for Analysis of Derivatized Indole Compounds (Note: These are general parameters and would require optimization for the specific analysis of derivatized 2-(5-methoxy-1H-indol-3-yl)acetaldehyde.)

| Parameter | Typical Value/Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 70°C hold, ramp to 300°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Derivatization | Required (e.g., silylation) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Orbitrap MS)

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of indole alkaloids due to its high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the targeted quantification of 1H-Indole-3-acetaldehyde, 5-methoxy-. The technique combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the compound is first separated from other components in a sample on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol (B129727), with additives like formic acid to improve protonation and chromatographic peak shape. rroij.com

Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise, enabling sensitive quantification. For indole alkaloids, characteristic fragment ions often arise from the cleavage of the indole ring structure. researchgate.net For instance, a study on indole alkaloids showed that the product ion spectrum of mitragynine (B136389) type alkaloids displayed a strong response at m/z = 174.0901, which is characteristic of the indole core. researchgate.net

LC-Orbitrap MS:

For high-resolution and accurate mass measurements, LC coupled with an Orbitrap mass spectrometer is increasingly employed. Orbitrap technology offers resolving powers exceeding 100,000 FWHM, enabling the differentiation of isobars and providing high confidence in compound identification. nih.gov An integrated strategy using UHPLC/LTQ-Orbitrap-MS has been successfully applied for the systematic characterization of indole alkaloids from Uncaria rhynchophylla. nih.gov This approach allows for both the identification of known compounds by matching accurate mass and fragmentation patterns against a library and the characterization of novel, previously unidentified alkaloids. The high mass accuracy of the Orbitrap minimizes the potential for false positives and provides elemental composition data for unknown compounds.

A study on the flavonoid extract in Pollen Typhae utilized LC-MS/MS with a QTRAP system for reliable separation and quantification of isobaric compounds in a complex matrix. nih.gov This demonstrates the capability of modern mass spectrometry to handle complex samples where multiple compounds may have the same nominal mass.

| Parameter | Typical LC-MS/MS Conditions for Indole Alkaloids |

| LC Column | Reversed-phase C18 (e.g., 150 mm × 2.1 mm, 1.7 µm) rroij.com |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid rroij.com |

| Gradient | Linear gradient from low to high organic phase |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | ESI Positive or APCI Positive nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Characteristic fragments of the indole structure |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For 1H-Indole-3-acetaldehyde, 5-methoxy-, derivatization can enhance ionization efficiency for mass spectrometry and enable colorimetric detection.

The aldehyde functional group of 1H-Indole-3-acetaldehyde, 5-methoxy- can be targeted for derivatization to improve its response in mass spectrometry, particularly in ESI.

Dansyl Chloride Derivatization: Dansyl chloride is a widely used derivatization reagent that introduces a dimethylamino group, which is readily ionizable in ESI positive mode. nih.gov While it is commonly used for phenols and amines, its application can be extended. mdpi.com A modified dansylation method has been developed for unactivated alcohols, demonstrating its versatility. nih.gov For 1H-Indole-3-acetaldehyde, 5-methoxy-, a two-step approach involving reduction of the aldehyde to an alcohol followed by dansylation could be a viable strategy to significantly enhance its detection sensitivity in LC-MS analysis.

Hydrazine-Based Reagents: Reagents containing a hydrazine (B178648) moiety react with aldehydes to form stable hydrazones. Girard's reagents (Girard-T and Girard-P) are examples that introduce a quaternary ammonium (B1175870) group, providing a permanent positive charge and excellent ionization efficiency in ESI. Another approach involves using 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), a novel derivatization agent designed for aldehydes, which incorporates an isotopic signature and additional fragmentation identifiers to improve detection and screening of unknown aldehydes. nih.gov

Thiol-Based Derivatization: A method using D-cysteine for the derivatization of aldehydes has been developed for their determination in beverages by LC-MS/MS. researchgate.net The reaction forms a thiazolidine-4-carboxylic acid derivative, which can be directly analyzed. This method offers a simple and effective way to improve the chromatographic and mass spectrometric properties of aldehydes.

| Derivatization Reagent | Target Functional Group | Enhancement Principle |

| Dansyl Chloride | Amines, Phenols, Alcohols | Introduces a readily ionizable dimethylamino group nih.gov |

| Girard's Reagents | Aldehydes, Ketones | Introduces a permanent positive charge (quaternary amine) nih.gov |

| 4-APEBA | Aldehydes, Carboxylic Acids | Introduces a quaternary amine and isotopic signature nih.gov |

| D-Cysteine | Aldehydes | Forms a thiazolidine (B150603) derivative with improved properties researchgate.net |

Colorimetric assays provide a simple and cost-effective method for the detection and quantification of aldehydes, which can be adapted for 1H-Indole-3-acetaldehyde, 5-methoxy-. These assays are typically based on a chemical reaction that produces a colored product, the absorbance of which can be measured using a spectrophotometer.

One such assay for the related compound indole-3-carbaldehyde involves a selective condensation reaction with the hydrazine group of carbidopa. This reaction generates a colored aldazine (B74668) with a characteristic absorbance around 415 nm. The intensity of the color is proportional to the concentration of the aldehyde. This method has been successfully applied to the determination of indole-3-carbaldehyde in cabbage extracts, with a limit of detection (LOD) of 10.4 ± 0.3 μM.

Another spectrophotometric method for indole-3-carbaldehyde is based on its self-condensation under acidic conditions to form di-indolylmethine salt, also known as urorosein. rsc.org This product has a strong absorbance at 490 nm. The method has a linear dynamic range up to 100 μM with a limit of detection of 0.469 ± 0.007 μM. rsc.org

These methods, developed for a close structural analog, demonstrate the feasibility of developing a colorimetric assay for 1H-Indole-3-acetaldehyde, 5-methoxy-. Optimization of reaction conditions such as pH, temperature, and solvent would be necessary for the specific target compound.

Quantitative Analytical Approaches for Complex Matrices

The quantification of 1H-Indole-3-acetaldehyde, 5-methoxy- in complex biological matrices such as plasma, serum, or tissue extracts requires robust and validated analytical methods to ensure accuracy and reproducibility. nih.gov LC-MS/MS is the preferred technique for this purpose due to its high selectivity and sensitivity.

A typical quantitative workflow involves several key steps:

Sample Preparation: The goal is to extract the analyte from the matrix and remove interfering substances. Common techniques include protein precipitation with organic solvents (e.g., methanol or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For the analysis of indole in mouse bio-matrices, a simple protein precipitation was employed. nih.gov

Internal Standard: An internal standard (IS) is crucial for accurate quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated 1H-Indole-3-acetaldehyde, 5-methoxy-). The IS is added to the sample at a known concentration at the beginning of the sample preparation process to correct for variations in extraction recovery and matrix effects. nih.gov

Method Validation: The analytical method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples at different concentration levels.

Matrix Effect: The effect of co-eluting, endogenous compounds from the matrix on the ionization of the analyte. This is evaluated by comparing the response of the analyte in the presence and absence of the matrix.

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of a post-extraction spiked sample.

Biological Functions and Mechanistic Investigations of 1h Indole 3 Acetaldehyde, 5 Methoxy and Its Derivatives Non Clinical Focus

Role in Plant Physiological Processes

The involvement of 1H-Indole-3-acetaldehyde, 5-methoxy- in the physiological activities of plants is primarily inferred from its relationship with the well-documented phytohormone melatonin (B1676174) and its structural analog, the auxin indole-3-acetic acid (IAA).

While direct studies on the auxin-like activity of 1H-Indole-3-acetaldehyde, 5-methoxy- are limited, its metabolic product, 5-methoxyindole-3-acetic acid (5-MIAA), is structurally similar to IAA, the most common and physiologically active auxin in plants. The conversion of melatonin to 5-MIAA via 5-methoxytryptamine (B125070) and 5-methoxyindole-3-acetaldehyde is a known catabolic pathway. nih.govnih.govfrontiersin.org However, in plants, this pathway is generally considered to be of minor significance compared to other melatonin degradation routes. nih.govnih.govfrontiersin.org

The role of indolic compounds in plant defense against pathogens is well-established. Melatonin, a precursor in the metabolic web leading to 1H-Indole-3-acetaldehyde, 5-methoxy-, is known to enhance plant immunity and resistance to various biotic stresses. mdpi.comnih.gov Research on a chemical homolog, 5-methoxyindole (B15748), has demonstrated strong adverse effects against the phytopathogenic fungus Fusarium graminearum. mdpi.com This activity includes the inhibition of fungal growth, conidia formation, and germination, accompanied by the induction of reactive oxygen species (ROS) accumulation and cell death in the fungus. mdpi.com

Given that 1H-Indole-3-acetaldehyde, 5-methoxy- is a closely related methoxyindole, it is plausible that it could also possess or contribute to antifungal activities. The production of such defensive compounds is a key strategy for plants to combat invading pathogens. The broader family of indole (B1671886) compounds, including various phytoalexins, plays a crucial role in plant defense, and the methoxy (B1213986) substitution on the indole ring appears to be a significant feature in the bioactivity of these molecules.

Microbial Interactions and Ecological Roles

The exchange and perception of chemical signals are fundamental to the interactions within microbial communities. Indole and its derivatives are recognized as important signaling molecules in the microbial world.

While direct evidence for 1H-Indole-3-acetaldehyde, 5-methoxy- as a signaling molecule in microbial communities is scarce, the broader context of indole signaling provides a framework for its potential role. Bacteria are known to synthesize and respond to a variety of indole derivatives, which can influence processes such as biofilm formation, virulence, and antibiotic resistance. nih.gov

The metabolic pathway that produces 1H-Indole-3-acetaldehyde, 5-methoxy- from 5-methoxytryptamine is present in various microorganisms, including yeast and certain bacteria. oup.comresearchgate.net In the phototrophic dinoflagellate Lingulodinium polyedrum, 5-methoxytryptamine is a key signaling molecule, and its conversion to 5-methoxyindole-3-acetaldehyde and subsequently to 5-MIAA is a major metabolic route. researchgate.netbenthamopen.com The release of 5-MIAA into the environment by these organisms suggests a potential role in intercellular communication or in modifying the chemical landscape of their immediate surroundings. researchgate.netbenthamopen.com The investigation into whether 1H-Indole-3-acetaldehyde, 5-methoxy- itself can act as a signaling molecule or is merely a transient intermediate is an area ripe for future research.

Biochemical Mechanisms of Action with Cellular Targets

The biochemical transformations of 1H-Indole-3-acetaldehyde, 5-methoxy- are central to understanding its biological significance. These reactions are catalyzed by specific enzymes that dictate its metabolic fate.

The primary enzymatic reactions involving 1H-Indole-3-acetaldehyde, 5-methoxy- are its formation from 5-methoxytryptamine and its subsequent conversion to an acid or an alcohol.

Formation:

Substrate: 5-Methoxytryptamine (5-MT)

Enzyme: Monoamine Oxidase (MAO)

Product: 1H-Indole-3-acetaldehyde, 5-methoxy-

This initial step is an oxidative deamination catalyzed by MAO, an enzyme found in a wide range of organisms. oup.comresearchgate.netbenthamopen.comoup.commdpi.comusp.br

Conversion:

Oxidation to Carboxylic Acid:

Substrate: 1H-Indole-3-acetaldehyde, 5-methoxy-

Enzyme: Aldehyde Dehydrogenase (ALDH)

Product: 5-Methoxyindole-3-acetic acid (5-MIAA)

This reaction is a key step in the catabolism of 5-MT and leads to the formation of a stable, acidic end product. oup.comresearchgate.netresearchgate.netbenthamopen.comoup.commdpi.comusp.br Aldehyde dehydrogenases are a large family of enzymes with varying substrate specificities. google.comgoogle.com

Reduction to Alcohol:

Substrate: 1H-Indole-3-acetaldehyde, 5-methoxy-

Enzyme: Alcohol Dehydrogenase (ADH)

Product: 5-Methoxytryptophol (B162933) (5-ML)

This alternative pathway results in the formation of a neutral alcohol. The balance between the ALDH and ADH pathways can determine the metabolic fate of the aldehyde and the nature of the resulting bioactive molecules. oup.comresearchgate.netoup.comusp.br

The following interactive table summarizes the key enzyme-substrate-product relationships for 1H-Indole-3-acetaldehyde, 5-methoxy-.

| Enzyme | Substrate | Product |

| Monoamine Oxidase (MAO) | 5-Methoxytryptamine (5-MT) | 1H-Indole-3-acetaldehyde, 5-methoxy- |

| Aldehyde Dehydrogenase (ALDH) | 1H-Indole-3-acetaldehyde, 5-methoxy- | 5-Methoxyindole-3-acetic acid (5-MIAA) |

| Alcohol Dehydrogenase (ADH) | 1H-Indole-3-acetaldehyde, 5-methoxy- | 5-Methoxytryptophol (5-ML) |

Influence on Biological Pathways (e.g., tryptophan catabolism, melatonin synthesis)

1H-Indole-3-acetaldehyde, 5-methoxy-, also known as 5-methoxyindole-3-acetaldehyde, is a significant intermediate metabolite within the complex network of tryptophan catabolism. Its formation and subsequent conversion are intricately linked to the synthesis and degradation pathways of melatonin and other bioactive indoleamines. nih.govbenthamopen.comnih.gov

The primary route to 1H-Indole-3-acetaldehyde, 5-methoxy- involves the oxidative deamination of 5-methoxytryptamine (5-MT). benthamopen.comoup.com This reaction is catalyzed by the enzyme monoamine oxidase (MAO), with monoamine oxidase-A (MAO-A) being the principal isoform responsible in vertebrates. nih.govnih.gov 5-methoxytryptamine itself is a key molecule derived either from the O-methylation of serotonin (B10506) or the deacetylation of melatonin by enzymes such as aryl acylamidases. nih.govnih.gov

Once formed, 1H-Indole-3-acetaldehyde, 5-methoxy- is a transient compound at a metabolic crossroads, rapidly being converted into two other significant metabolites:

Oxidation: Through the action of aldehyde dehydrogenase, it is oxidized to 5-methoxyindole-3-acetic acid (5-MIAA). benthamopen.comnih.govoup.com

Reduction: Alternatively, it can be reduced by alcohol dehydrogenase to 5-methoxytryptophol (5-ML or 5-MTOL). nih.govnih.govoup.com

This pathway, starting from melatonin or 5-methoxytryptamine and proceeding through 1H-Indole-3-acetaldehyde, 5-methoxy-, is known as the indolic pathway of melatonin degradation. nih.govnih.gov While this metabolic route is well-documented in various organisms, including vertebrates and phototrophic dinoflagellates, its quantitative significance in plants has been questioned. oup.comnih.gov

The following table summarizes the key enzymatic steps involving 1H-Indole-3-acetaldehyde, 5-methoxy-.

| Substrate | Enzyme | Product |

| 5-Methoxytryptamine (5-MT) | Monoamine Oxidase A (MAO-A) | 1H-Indole-3-acetaldehyde, 5-methoxy- |

| 1H-Indole-3-acetaldehyde, 5-methoxy- | Aldehyde Dehydrogenase | 5-Methoxyindole-3-acetic acid (5-MIAA) |

| 1H-Indole-3-acetaldehyde, 5-methoxy- | Alcohol Dehydrogenase | 5-Methoxytryptophol (5-ML) |

Exploration of Specific Biological Activities

Direct experimental investigation into the specific biological activities of isolated 1H-Indole-3-acetaldehyde, 5-methoxy- is limited in scientific literature, likely due to its nature as a transient metabolic intermediate. However, the activities of its direct precursor and downstream metabolites provide significant insight into its potential physiological roles.

The metabolic cascade that produces and consumes 1H-Indole-3-acetaldehyde, 5-methoxy- is an integral part of a powerful endogenous antioxidant system. Melatonin and its various metabolites are well-established as potent free radical scavengers and protectors against oxidative stress. nih.govcabidigitallibrary.org Metabolites formed through oxidative pathways, such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and cyclic 3-hydroxymelatonin, have documented antioxidant properties. nih.gov

The precursor to 1H-Indole-3-acetaldehyde, 5-methoxy-, which is 5-methoxytryptamine, contributes to this protective shield. Studies have shown that 5-methoxytryptamine, as part of the melatoninergic system in human skin cells (keratinocytes), helps protect these cells from UVB-induced oxidative stress and DNA damage. nih.gov This suggests that the entire metabolic pathway, including the transient aldehyde, is involved in maintaining cellular redox homeostasis.

Similar to its antioxidant potential, the anti-inflammatory actions of 1H-Indole-3-acetaldehyde, 5-methoxy- are inferred from the broader activity of the melatoninergic system. Melatonin and its metabolites are known to exert significant anti-inflammatory effects. nih.govcabidigitallibrary.org These actions include the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of immune responses. nih.gov The melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK), for instance, is a potent inhibitor of prostaglandin (B15479496) synthesis and neuronal nitric oxide synthase. benthamopen.com While direct data is sparse, the compound is noted in literature discussing anti-inflammatory activities of indoleamines. pitt.edunzdr.ru

The pathway involving 1H-Indole-3-acetaldehyde, 5-methoxy- is active in the central nervous system and is implicated in neuroprotection. nih.gov The precursor, melatonin, is widely studied for its ability to protect neurons under various conditions of injury and stress. nih.gov This neuroprotection is associated with increased brain antioxidants and the attenuation of inflammatory signaling pathways. nih.gov Furthermore, downstream metabolites in parallel pathways, such as AMK, are recognized for their potent cell-protective properties, including protecting against mitochondrial damage and acting as antagonists of neuronal nitric oxide synthases. nih.gov

While information on the antimicrobial properties of 1H-Indole-3-acetaldehyde, 5-methoxy- itself is not available, its direct oxidative metabolite, 5-methoxyindole-3-acetic acid (5-MIAA), has demonstrated antimicrobial activity. Research has identified 5-MIAA as possessing both antibacterial and antifungal properties.

| Compound | Activity Type | Finding |

| 5-Methoxyindole-3-acetic acid (5-MIAA) | Antibacterial | Reported to possess antibacterial activity. |

| 5-Methoxyindole-3-acetic acid (5-MIAA) | Antifungal | Studied for antifungal activity, though noted as less potent than some other melatonin-related compounds. |

The role of 1H-Indole-3-acetaldehyde, 5-methoxy- in relation to monoamine oxidase (MAO) is not that of an inhibitor, but rather as a direct product of MAO's enzymatic action. The catabolism of 5-methoxytryptamine by MAO-A is the key reaction that generates 1H-Indole-3-acetaldehyde, 5-methoxy-. nih.govnih.gov Therefore, the level of this aldehyde is directly regulated by MAO activity. This process is a crucial part of controlling the levels of bioactive monoamines. The subsequent rapid conversion of the aldehyde to its corresponding acid (5-MIAA) or alcohol (5-ML) prevents its accumulation and drives the metabolic flux forward. benthamopen.comnih.gov

Inhibition of DNA Replication and Transcription

While direct studies on the inhibitory effects of 1H-Indole-3-acetaldehyde, 5-methoxy- on DNA replication and transcription are not extensively documented in publicly available research, the broader class of indole-3-aldehyde derivatives has shown significant activity in this area. These derivatives serve as crucial intermediates in the synthesis of biologically active compounds, including those that interfere with fundamental cellular processes like DNA synthesis and gene expression. researchgate.net

A notable example is the derivative cryptosanginolentine 1, which has been identified as an inhibitor of both DNA replication and transcription. researchgate.net The mechanism of such inhibition by indole derivatives can be multifaceted. Generally, acetaldehyde (B116499) and its derivatives have been shown to induce lesions in DNA. nih.gov These lesions can cause structural distortions in the DNA molecule, which in turn can hinder the progression of DNA polymerase and RNA polymerase, the key enzymes responsible for DNA replication and transcription, respectively. nih.gov

For instance, studies on acetaldehyde-treated plasmid DNA have demonstrated a significant reduction in both in vitro DNA synthesis by phi29 DNA polymerase and in vitro RNA synthesis by T7 RNA polymerase. nih.gov This suggests that the DNA lesions created by acetaldehyde can effectively block these metabolic pathways. nih.gov The formation of intrastrand crosslinks, particularly between adjacent deoxyguanosine residues (GG dimers), is one of the specific types of DNA damage that can be induced. nih.gov

The table below summarizes the inhibitory effects of related compounds on DNA replication and transcription.

| Compound/Treatment | Enzyme/Process Affected | Observed Effect |

| Acetaldehyde-treated plasmid DNA | phi29 DNA polymerase (Replication) | Inhibition of in vitro DNA synthesis nih.gov |

| Acetaldehyde-treated plasmid DNA | T7 RNA polymerase (Transcription) | Inhibition of in vitro RNA synthesis nih.gov |

| Cryptosanginolentine 1 | DNA Replication & Transcription | Inhibition researchgate.net |

This table presents findings on related compounds and treatments to infer the potential activities of 1H-Indole-3-acetaldehyde, 5-methoxy- derivatives.

Muscle Relaxant Activity

The investigation into the muscle relaxant properties of 1H-Indole-3-acetaldehyde, 5-methoxy- is an emerging area of research. Evidence from related indole alkaloids and their derivatives suggests a potential for this class of compounds to exhibit muscle relaxant effects.

One such derivative, α,β-cyclopiazonic acid, which is derived from 1H-Indole-3-carboxaldehyde, has been noted for its muscle relaxant activity. researchgate.net Furthermore, the well-known indole-based alkaloid, Mitragynine (B136389), is recognized for its muscle relaxant properties, among other effects. wikipedia.org The mechanism of action for many muscle relaxants involves interaction with receptors in the central nervous system.

Another example from a different class of natural compounds, 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis, has demonstrated significant, dose-dependent muscle relaxant effects in experimental models. nih.gov In inclined plane and traction tests, an isolated compound showed up to 70% muscle relaxation. nih.gov While not an indole derivative, this research highlights the potential for natural products to possess potent muscle relaxant capabilities.

The table below outlines the muscle relaxant activity of related compounds.

| Compound | Source/Class | Observed Muscle Relaxant Effect |

| α,β-Cyclopiazonic acid | 1H-Indole-3-carboxaldehyde derivative | Presence of muscle relaxant activity researchgate.net |

| Mitragynine | Indole-based alkaloid | Acknowledged for its muscle relaxant properties wikipedia.org |

| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Flavonoid from Pistacia chinensis | Up to 70% muscle relaxation in experimental models nih.gov |

This table includes data from related indole derivatives and other natural compounds to illustrate the potential for muscle relaxant activity.

Research Applications and Future Perspectives

Utilization as Chemical Probes in Mechanistic Biochemistry

While direct studies on 1H-Indole-3-acetaldehyde, 5-methoxy- as a chemical probe are still emerging, the foundational principles and applications of related indole (B1671886) aldehydes suggest a promising future in this domain. The aldehyde functional group, coupled with the indole scaffold, provides a reactive handle for the development of probes to investigate biochemical pathways. For instance, the related compound, 5-methoxyindole-3-carboxaldehyde, has been utilized as a reactant in the synthesis of fluorescent neuroactive probes for brain imaging. This precedent suggests that 1H-Indole-3-acetaldehyde, 5-methoxy- could similarly be derivatized to create probes for elucidating enzyme mechanisms, receptor binding, and metabolic fluxes. The methoxy (B1213986) group at the 5-position can modulate the electronic and steric properties of the indole ring, potentially influencing the probe's specificity and photophysical characteristics. Future research may focus on developing fluorescent or affinity-based probes from this scaffold to study enzymes involved in tryptophan and serotonin (B10506) metabolism, where it may act as a substrate or inhibitor.

Development of Novel Building Blocks for Organic Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, and substituted indoles are crucial intermediates in the synthesis of a vast array of biologically active compounds. nih.govluc.edursc.org 1H-Indole-3-acetaldehyde, 5-methoxy- represents a versatile building block for the construction of more complex heterocyclic systems. The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, to introduce diverse side chains at the 3-position of the indole ring. The 5-methoxy group, a common feature in many natural products and pharmaceuticals, influences the reactivity of the indole ring and can participate in key binding interactions with biological targets. luc.educhemicalbook.comgoogle.com For example, 5-substituted indoles have been used as starting materials in the multi-step syntheses of various pharmaceutical drug targets. luc.edu The development of efficient synthetic routes to access 1H-Indole-3-acetaldehyde, 5-methoxy- google.comchemicalbook.com will undoubtedly accelerate its use in the synthesis of novel alkaloids, medicinal agents, and materials.

Advancements in Biosynthetic Pathway Engineering

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. youtube.com In many organisms, tryptophan is converted to various indole-containing compounds, including indole-3-acetaldehyde, through the action of different enzymes. nih.gov The intestinal microbiota, for instance, can metabolize tryptophan into a range of indole derivatives. nih.gov This natural biosynthetic machinery presents a fertile ground for metabolic engineering to produce valuable compounds like 1H-Indole-3-acetaldehyde, 5-methoxy-. By understanding and manipulating the enzymes involved in tryptophan metabolism and indole modification, it may be possible to engineer microbial or plant systems for the targeted production of this methoxylated acetaldehyde (B116499). This could involve the introduction of specific methyltransferase enzymes that act on an indole-3-acetaldehyde precursor or the engineering of tryptophan synthase or related enzymes to accept methoxylated tryptophan derivatives. nih.govug.edu.ghmdpi.com Such advancements would provide a sustainable and potentially cost-effective route to this valuable chemical.

Innovations in Analytical Detection Technologies

The accurate and sensitive detection of indole derivatives is crucial for studying their roles in biological systems and for quality control in synthetic applications. While specific methods for 1H-Indole-3-acetaldehyde, 5-methoxy- are not extensively documented, techniques used for related compounds can be readily adapted. High-performance liquid chromatography (HPLC), particularly coupled with electrochemical detection (EC) or mass spectrometry (MS), has proven effective for the analysis of indole-3-acetaldehyde. researchgate.netresearchgate.net For instance, HPLC-EC has been used to detect indole-3-acetaldehyde generated in enzymatic reactions. researchgate.net Furthermore, mass spectrometry provides detailed structural information, and the fragmentation patterns of related compounds like 5-methoxyindole-3-acetic acid and 5-methoxyindole-3-carbaldehyde have been characterized. nih.govchemicalbook.commassbank.eu These data can inform the development of selective and sensitive LC-MS/MS methods for the quantification of 1H-Indole-3-acetaldehyde, 5-methoxy- in complex biological matrices.

| Analytical Technique | Application for Indole-3-acetaldehydes | Potential for 5-methoxy- derivative |

| HPLC-EC | Detection of indole-3-acetaldehyde in reaction mixtures. researchgate.net | High, offers sensitive detection based on electrochemical properties. |

| LC-MS/MS | Detection of bisulfite-derivatized indole-3-acetaldehyde. researchgate.net | High, allows for selective and sensitive quantification. |

| GC-MS | Analysis of the related 5-methoxyindole-3-acetic acid. hmdb.ca | Moderate, may require derivatization for volatility and stability. |

Conceptual Frameworks for Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and chemical biology. For indole derivatives, computational approaches like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools. nih.govproceedings.sciencenih.govacs.orgfrontiersin.org These methods allow for the identification of key structural features (pharmacophores) responsible for a particular biological effect and the development of predictive models for the activity of new compounds. proceedings.sciencenih.gov By synthesizing a library of derivatives based on the 1H-Indole-3-acetaldehyde, 5-methoxy- scaffold and evaluating their biological activities, researchers can establish robust SAR models. nih.govnih.govresearchgate.net These models can then guide the design of new molecules with improved potency, selectivity, or other desirable properties. The 5-methoxy group and the acetaldehyde side chain provide key points for structural modification and exploration of the chemical space around this indole core.

Retrosynthesis Analysis